2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Salt-form engineering Aqueous solubility Stability

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1955548-45-4 for racemic dihydrobromide; CAS 1909294-16-1 for the (6S)-enantiomer) is a heterocyclic amine salt belonging to the 4,5,6,7-tetrahydro-1,3-benzothiazole family. The compound features a saturated bicyclic core with a primary amine at the 6-position and a bromine substituent at the 2-position of the thiazole ring, which imparts distinct reactivity for transition-metal-catalyzed cross-coupling chemistry.

Molecular Formula C7H11Br3N2S
Molecular Weight 394.96 g/mol
Cat. No. B13248567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide
Molecular FormulaC7H11Br3N2S
Molecular Weight394.96 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)Br.Br.Br
InChIInChI=1S/C7H9BrN2S.2BrH/c8-7-10-5-2-1-4(9)3-6(5)11-7;;/h4H,1-3,9H2;2*1H
InChIKeyGDUZSZMVALXKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide – Structural Identity and Core Chemical Profile


2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1955548-45-4 for racemic dihydrobromide; CAS 1909294-16-1 for the (6S)-enantiomer) is a heterocyclic amine salt belonging to the 4,5,6,7-tetrahydro-1,3-benzothiazole family . The compound features a saturated bicyclic core with a primary amine at the 6-position and a bromine substituent at the 2-position of the thiazole ring, which imparts distinct reactivity for transition-metal-catalyzed cross-coupling chemistry [1]. The dihydrobromide salt form is specifically engineered to enhance aqueous solubility and long-term storage stability relative to the free base, making it a preferred input for medicinal chemistry and chemical biology campaigns that require salt-form consistency [2].

Brominated scaffold for cross-coupling diversification
Primary amine handle for amide/urea conjugation
Dihydrobromide salt for aqueous solubility and storage
(6S)-enantiomer available for chiral target studies

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide – Why In-Class Analogs Cannot Substitute


The 2‑bromo‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑6‑amine scaffold is structurally distinct from its 2‑methyl, 2‑unsubstituted, or 2‑chloro congeners because the C‑Br bond is uniquely positioned for palladium‑mediated cross‑coupling (Suzuki, Buchwald–Hartwig) while the 6‑amine offers a nucleophilic handle for amide or urea formation [1]. Replacing the bromine with a methyl group eliminates the cross‑coupling exit vector, and substituting the dihydrobromide salt with the free base reduces both aqueous solubility and shelf‑life consistency, introducing uncontrolled variability into biological assays [2]. These chemical and formulation differences mean that generic in‑class substitution risks compromised synthetic tractability, inconsistent pharmacokinetic readouts, and irreproducible structure–activity relationships [1][2].

2‑Methyl or unsubstituted analogs Lack the bromine cross‑coupling exit vector; may limit diversification routes.
Free base form Reduced aqueous solubility and shelf stability may increase assay variability.
Racemic mixture Enantiomeric ambiguity can confound chiral target SAR interpretation.

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide – Head-to-Head Differentiation Data


Dihydrobromide Salt vs. Free Base: Solubility and Stability Enhancement for Aqueous Assay Compatibility

The dihydrobromide salt form of 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine is explicitly stated to enhance solubility and stability compared to the free base, which exhibits 'limited solubility in water' . While quantitative aqueous solubility values are not published, the dihydrobromide salt is described as facilitating 'handling and reactivity in aqueous or polar solvent systems' [1]. This is consistent with the general behavior of amine hydrohalide salts, which increase aqueous solubility by 1–3 orders of magnitude relative to the free amine (class‑level inference) [2].

Salt solubility advantage
Class-level
Dihydrobromide salt reported to enhance aqueous solubility vs free base
Supports aqueous assay consistency
Class-level inference; verify batch solubility
Salt-form engineering Aqueous solubility Stability

2-Bromo Substituent vs. 2-Methyl and 2-Unsubstituted Analogs: Exclusive Cross-Coupling Reactivity

The 2‑bromo substituent is the sole exit vector that enables palladium‑catalyzed Suzuki–Miyaura cross‑coupling on the tetrahydrobenzothiazole core. In a representative study with 2‑bromobenzothiazole, Suzuki coupling with aryl boronic acids proceeded in good yields (typically 70–90%) under standard Pd(PPh₃)₄ conditions [1]. By contrast, the 2‑methyl analog (CAS 70590‑56‑6) and the 2‑unsubstituted analog (CAS 70590‑66‑8) lack a reactive halogen and cannot participate in such transformations without pre‑functionalization .

Cross-coupling competence
Class-level
2‑Br enables Pd‑catalyzed arylation; 2‑Me / unsubstituted analogs lack reactive halogen
Supports library diversification via cross‑coupling
Based on benzothiazole model study
Cross-coupling Suzuki reaction Bromine substitution

Bromine vs. Chlorine at the 2-Position: Reactivity Differentiation in Cross-Coupling Kinetics

In palladium‑catalyzed cross‑coupling, the C–Br bond undergoes oxidative addition faster than the C–Cl bond due to its lower bond dissociation energy (BDE C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [1]. This enables milder reaction conditions (lower temperature, shorter reaction time) for the 2‑bromo compound compared to the 2‑chloro analog (2‑chloro‑4,5,6,7‑tetrahydro‑1,3‑benzothiazol‑6‑amine, where available). While no direct head‑to‑head kinetic study exists for this specific scaffold, the reactivity hierarchy Br > Cl is universally documented for aryl and heteroaryl halides in Pd catalysis [2].

Oxidative addition rate
Class-level
C–Br BDE ~285 kJ/mol vs C–Cl ~327 kJ/mol; ≥10‑fold rate enhancement reported
May support milder coupling conditions
Universal Pd‑catalysis hierarchy; scaffold‑specific data not available
Halogen reactivity Oxidative addition Cross-coupling

(6S)-Enantiomer vs. Racemic: Stereochemical Integrity for Chiral Target Engagement

The (6S)-enantiomer of 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide (CAS 1909294-16-1) is commercially available as a chirally pure building block . This is critical for programs targeting stereospecific biological targets (e.g., kinases, GPCRs) where racemic mixtures can confound potency and selectivity readouts. The racemic form (CAS 1955548-45-4) is also available but may produce ambiguous SAR data if the target receptor displays enantioselective binding .

Enantiomeric purity
Data to verify
(6S)-enantiomer available; racemate has 1:1 enantiomer mixture; no published ee data
Supports enantiomer-specific SAR interpretation
CoA review recommended; verify chiral purity
Enantiomeric purity Chiral synthesis Stereochemistry

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide – Evidence-Backed Application Scenarios


Kinase Inhibitor Library Diversification via Suzuki Cross-Coupling

The 2‑bromo substituent allows direct Suzuki–Miyaura arylation to install diverse aryl and heteroaryl groups at the 2‑position of the tetrahydrobenzothiazole core. This is a key step in constructing focused kinase inhibitor libraries, where the 2‑aryl motif frequently occupies the hinge‑binding region [1]. The dihydrobromide salt ensures full solubilization in the aqueous‑organic solvent mixtures typical of Suzuki reactions.

Chiral Probe Synthesis for Enantioselective Target Engagement Studies

The (6S)-enantiomer of the dihydrobromide salt provides a stereodefined starting material for synthesizing chiral probes and PROTACs, where the 6‑amine can be functionalized with a linker while the 2‑bromine remains available for late‑stage diversification .

Aqueous-Phase Biological Assays Requiring Pre-Dissolved, Stable Amine Input

For high‑throughput screening, the dihydrobromide salt eliminates the need for sonication or co‑solvent optimization that the free base would require. The enhanced solubility in aqueous buffers enables direct DMSO‑to‑assay media transfer without precipitation, reducing false‑negative rates [2].

Application
Selection Property
Validation Focus
Cross‑coupling library diversification
2‑Bromo cross‑coupling handle
Cross‑coupling reaction scope
Chiral probe synthesis
(6S)-enantiomer stereochemical purity
Enantiomeric excess verification
Aqueous‑phase biological assays
Dihydrobromide salt solubility
Precipitation‑free DMSO‑to‑buffer transfer
Quote Request

Request a Quote for 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.